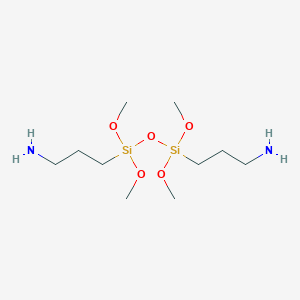
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) typically involves the reaction of 1,1,3,3-Tetramethoxydisiloxane with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the Si-N bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and coordinate with metal ions, influencing catalytic processes. The Si-O-Si linkages provide structural stability and flexibility, making it suitable for use in materials science and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethyldisiloxane
- 1,3-Bis(aminopropyl)tetramethyldisiloxane
- Hexamethyldisiloxane
Uniqueness
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is unique due to its combination of methoxy and amine functional groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and chemical intermediates.
Eigenschaften
CAS-Nummer |
76712-65-7 |
|---|---|
Molekularformel |
C10H28N2O5Si2 |
Molekulargewicht |
312.51 g/mol |
IUPAC-Name |
3-[[3-aminopropyl(dimethoxy)silyl]oxy-dimethoxysilyl]propan-1-amine |
InChI |
InChI=1S/C10H28N2O5Si2/c1-13-18(14-2,9-5-7-11)17-19(15-3,16-4)10-6-8-12/h5-12H2,1-4H3 |
InChI-Schlüssel |
CMNVPGMSJAEGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN)(OC)O[Si](CCCN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)

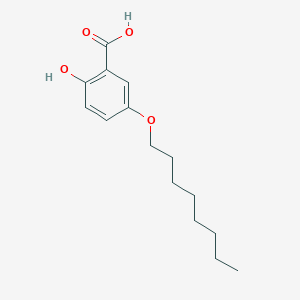
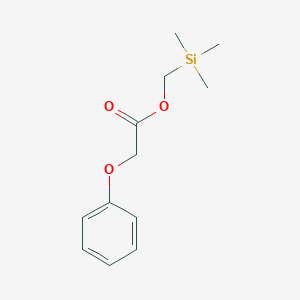
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
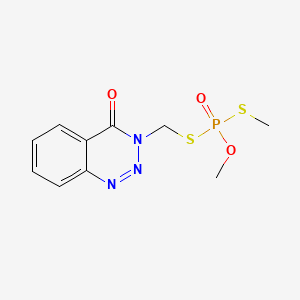
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
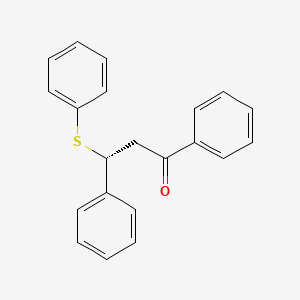
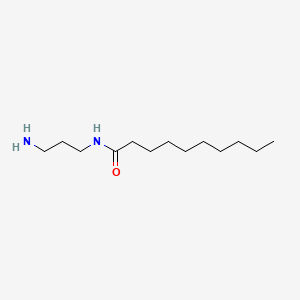
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
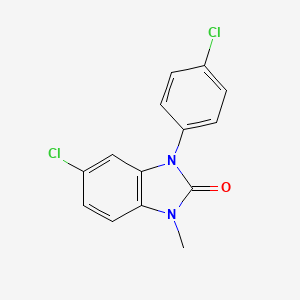
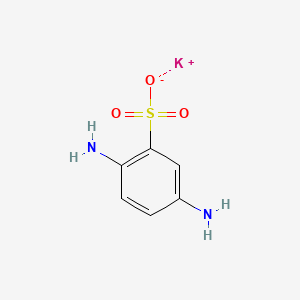
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
